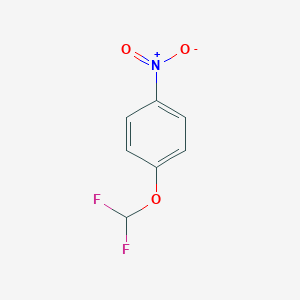

4-(Difluoromethoxy)nitrobenzene

Descripción

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGGBARCOQPYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371770 | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-86-1 | |

| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Difluoromethoxy Nitrobenzene

Established Synthetic Routes to 4-(Difluoromethoxy)nitrobenzene

Traditional synthetic approaches to this compound primarily rely on classical organic reactions, focusing on the introduction of the nitro and difluoromethoxy groups onto the benzene (B151609) ring.

Classical Nitration and Difluoromethoxylation Strategies

The most common and established route for synthesizing this compound involves the difluoromethoxylation of a pre-functionalized nitroaromatic precursor, typically 4-nitrophenol (B140041) (p-NP). In this method, 4-nitrophenol is reacted with a difluoromethanating agent, such as chlorodifluoromethane (CHClF₂), in the presence of a base. google.com

Older methods documented in patent literature describe dissolving 4-nitrophenol in an organic solvent like 1,4-dioxane or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate. google.com The reaction mixture is then heated in an autoclave while chlorodifluoromethane is introduced, leading to the formation of the desired product with yields reported between 77% and 84.6%. google.com These processes, however, necessitate the use of organic solvents which can be difficult to recover and may cause environmental pollution. google.com

An alternative, though less direct, conceptual strategy would be the nitration of 1-(difluoromethoxy)benzene. This involves treating the starting material with nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net However, this approach presents challenges in controlling the regioselectivity of the reaction.

Regioselective Synthesis Approaches for Aromatic Functionalization

Achieving the correct isomer, with the difluoromethoxy group positioned para to the nitro group, is critical. The synthesis beginning with 4-nitrophenol inherently ensures perfect regioselectivity. The starting material already possesses the desired 1,4-substitution pattern, and the subsequent reaction simply converts the hydroxyl group into a difluoromethoxy ether without altering the arrangement of the functional groups on the aromatic ring.

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. frontiersin.org This has led to research into catalytic systems and green methodologies to produce this compound, minimizing waste and avoiding harsh conditions. nih.gov

Transition Metal-Catalyzed Difluoromethoxylation Research

While specific examples of transition-metal catalysis for the direct synthesis of this compound are not extensively detailed in the provided research, this area represents a significant frontier in organic synthesis. Transition metal-catalyzed reactions are widely explored for creating carbon-heteroatom bonds. udel.edu Such methodologies could offer pathways for the difluoromethoxylation of nitroarenes under milder conditions than traditional methods. Research in the broader field of transition metal-catalyzed C-H arylation of nitro-substituted heteroarenes demonstrates the crucial role of the nitro group in influencing reaction outcomes, suggesting that such catalytic systems must be carefully designed to be effective for substrates like nitrobenzene (B124822). uni-rostock.de

Sustainable Synthetic Methodologies and Solvent Effects

A significant advancement in the synthesis of this compound has been the development of a water-phase process, which aligns with the principles of green chemistry. google.comfrontiersin.org This method avoids organic solvents by using water as the reaction medium in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide or tetrabutylphosphonium bromide. google.com

In this process, 4-nitrophenol is dissolved in an aqueous solution of a base like sodium hydroxide. The phase-transfer catalyst facilitates the reaction between the water-soluble phenoxide and the gaseous chlorodifluoromethane. This approach not only prevents the need for organic solvent recovery but also reduces energy consumption and minimizes environmental pollution, offering a cleaner preparation method. google.com The reaction can proceed efficiently in water, a renewable and green solvent, to afford the product in high purity and yield. google.comnih.gov

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction parameters such as temperature, reaction time, and the concentration of reagents is crucial for maximizing product yield and process efficiency. mrs-k.or.krmrs-k.or.kr Studies on the synthesis of this compound from 4-nitrophenol demonstrate a strong correlation between these conditions and the final yield.

For instance, in the aqueous-phase synthesis, variations in temperature from 40 °C to 100 °C and reaction times from 1 to 40 hours have been explored. google.com Lower temperatures and shorter reaction times result in significantly lower yields. For example, a reaction at 40 °C for 1 hour yielded only 14.8% of the product. google.com In contrast, increasing the temperature to 100 °C and the reaction time to 40 hours, along with an optimized amount of base and catalyst, boosted the yield to 96.3%. google.com These findings highlight the importance of systematic optimization to achieve industrially viable production levels.

The following table summarizes data from various experimental conditions for the aqueous-phase synthesis of this compound from 4-nitrophenol and chlorodifluoromethane. google.com

| Precursor (p-NP) | Base (NaOH) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 50g | 15g | 0.5g Tetrabutylammonium Bromide | 40 | 1 | 14.8 |

| 50g | 60g | 1.0g Tetrabutylphosphonium Bromide | 95 | 24 | 83.6 |

| 50g | 60g | 1.0g Tetrabutylammonium Bromide | 95 | 24 | 95.7 |

| 50g | 160g | 5.0g Tetrabutylammonium Bromide | 100 | 40 | 96.3 |

Derivatization and Further Functionalization of this compound

Research on Reductive Transformations of the Nitro Group

The reduction of the nitro group in this compound to form 4-(difluoromethoxy)aniline (B1299965) is a pivotal reaction, as the resulting aniline (B41778) is a key building block in the pharmaceutical and agrochemical industries. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates. Consequently, various methods for this reduction have been investigated, primarily focusing on catalytic hydrogenation and chemical reduction techniques.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. For derivatives of this compound, such as its chlorinated analogs, Raney nickel has proven to be an effective catalyst. In a patented process for the preparation of 4-(chlorodifluoromethoxy)aniline (B47862), the corresponding nitro compound is subjected to hydrogenation in the presence of Raney nickel. The reaction is typically carried out in a solvent such as methanol under elevated hydrogen pressure and controlled temperatures to achieve high conversion rates. youtube.com

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|---|

| 4-(chlorodifluoromethoxy)nitrobenzene | Raney Nickel | Anhydrous Methanol | 30-45 | 2-3 | Until hydrogen uptake ceases (~1 hour after reaching conditions) | 4-(chlorodifluoromethoxy)aniline | youtube.com |

Chemical Reduction:

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. The use of hydrazine hydrate in the presence of a catalyst system is a common approach. For the reduction of this compound, a process has been developed that utilizes a co-catalyst system of ferric oxide and activated carbon. This method proceeds by treating the nitro compound with hydrazine and water, with the catalysts facilitating the transfer of hydrogen from hydrazine to the nitro group, resulting in the formation of 4-(difluoromethoxy)aniline. This process is highlighted for its high yield, low cost, and suitability for industrial-scale production. biosynth.com

| Starting Material | Reducing Agent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine and Water | Ferric Oxide and Activated Carbon | Water | 4-(difluoromethoxy)aniline | biosynth.com |

Halogenation and Other Electrophilic Aromatic Substitution Studies

The introduction of additional substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing nitro and difluoromethoxy groups. Both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack, making these reactions generally slower than those on benzene.

The nitro group is a strong deactivating group and a meta-director. This is due to its powerful electron-withdrawing resonance and inductive effects, which create a partial positive charge at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Given these principles, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to add to the positions meta to the nitro group, which are the positions ortho to the difluoromethoxy group (positions 2 and 6).

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -OCHF₂ | Deactivating | Ortho, Para (by resonance, but weakened by induction) |

For a hypothetical halogenation reaction, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), the substitution would be predicted to occur at the 2-position, yielding 1-bromo-4-(difluoromethoxy)-2-nitrobenzene. The reaction would likely require forcing conditions due to the deactivated nature of the aromatic ring.

It is important to note that while these outcomes are predicted based on established principles of organic chemistry, specific experimental studies on the halogenation and other electrophilic aromatic substitutions of this compound are not extensively reported in the surveyed literature. Therefore, the regioselectivity and reaction conditions for such transformations remain a subject for further experimental verification.

Reactivity Profiles and Mechanistic Investigations of 4 Difluoromethoxy Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 4-(Difluoromethoxy)nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. wikipedia.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

The presence of the nitro group is crucial for the SNAr reactivity of this compound. The nitro group is one of the most powerful activating groups for SNAr reactions due to its strong electron-withdrawing nature. wikipedia.org It deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack by reducing the electron density of the ring. libretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org

In the context of this compound, the nitro group is para to the difluoromethoxy group. This arrangement makes the carbon atom attached to the difluoromethoxy group (C-1) highly activated towards nucleophilic attack. A nucleophile can attack this carbon, leading to the formation of a Meisenheimer complex where the negative charge is delocalized onto the nitro group's oxygen atoms. youtube.com

The difluoromethoxy group (-OCHF₂) can potentially function as a leaving group in SNAr reactions, although it is less common than halides. The ability of a group to depart is related to its stability as an anion. While alkoxy groups are generally poor leaving groups, their departure can be facilitated in highly activated systems. bwise.krnih.gov The electronegative fluorine atoms in the difluoromethoxy group would help to stabilize the resulting difluoromethoxide anion, making it a more viable leaving group compared to a simple methoxy (B1213986) group.

However, in many synthetic applications, another leaving group, such as a halogen, is intentionally placed at the ortho or para position to the nitro group. For instance, in compounds like 4-fluoro-1-nitrobenzene, the fluorine atom serves as an excellent leaving group in SNAr reactions. researchgate.net The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.gov This "element effect" is attributed to the first step of the mechanism—nucleophilic attack—being the rate-determining step. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to attack. nih.gov

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. youtube.comnih.gov

Kinetic studies on analogous systems, such as the reactions of 2,4-dinitro-substituted phenyl ethers with nucleophiles, provide insight into the factors governing these processes. The stability of the Meisenheimer complex, which is influenced by the electron-withdrawing power of the substituents, is a key thermodynamic factor. researchgate.net For this compound, the strong activation provided by the para-nitro group suggests that the formation of the intermediate would be relatively facile.

Table 1: General Factors Influencing SNAr Reaction Rates

| Factor | Influence on Reaction Rate | Rationale |

| Substrate | Increased by strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. libretexts.orglibretexts.org | Stabilizes the negatively charged Meisenheimer complex intermediate through resonance. libretexts.org |

| Leaving Group | Generally F > Cl > Br > I. wikipedia.orgnih.gov | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-X bond. nih.gov |

| Nucleophile | Rate increases with increasing nucleophilicity. | A stronger nucleophile attacks the electron-deficient carbon more readily. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred. | These solvents enhance the reactivity of the nucleophile. |

Electrophilic Aromatic Substitution (EAS) Reactivity of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The substituents already present on the ring profoundly influence both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. vanderbilt.edu

The reactivity of this compound in EAS is governed by the combined directing effects of its two substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. pressbooks.pubyoutube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comyoutube.com Resonance structures show that the ortho and para positions bear a partial positive charge, repelling incoming electrophiles. youtube.com Consequently, electrophilic attack is directed to the meta positions (C-3 and C-5 relative to the nitro group), which are the least deactivated sites. pressbooks.pubyoutube.com

Difluoromethoxy Group (-OCHF₂): The directing effect of the difluoromethoxy group is more complex. It exhibits a dual nature:

Inductive Effect (-I): The two highly electronegative fluorine atoms cause a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring.

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This effect increases the electron density at the ortho and para positions, favoring electrophilic attack at these sites.

When considering an EAS reaction on this compound, the regiochemical outcome is a result of the competing directing influences of the two groups.

The nitro group at C-4 directs incoming electrophiles to the meta positions, which are C-2 and C-6.

The difluoromethoxy group at C-1 directs incoming electrophiles to its ortho positions (C-2 and C-6) and its para position (C-4). Since the para position is already occupied by the nitro group, substitution is directed to C-2 and C-6.

In this case, both the nitro group and the difluoromethoxy group direct the incoming electrophile to the same positions: C-2 and C-6. This reinforcement of directing effects leads to a high degree of regioselectivity, with substitution occurring almost exclusively at the positions ortho to the difluoromethoxy group and meta to the nitro group.

Steric hindrance from the somewhat bulky -OCHF₂ group might play a minor role, but since the target positions (C-2 and C-6) are equivalent and relatively unhindered, a mixture of the 2- and 6-substituted products would be expected, which are identical. Therefore, the primary product of an electrophilic aromatic substitution on this compound would be the 1-(difluoromethoxy)-2-electro-4-nitrobenzene derivative. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT) on other deactivated benzenes, have shown that regioselectivity arises from a combination of slight electronic polarization and steric interactions in the transition state. rsc.org

Table 2: Directing Effects on this compound

| Substituent | Position | Electronic Effect | Classification | Directs Electrophile To: |

| -OCHF₂ | C-1 | Strong -I (deactivating), Weak +M (directing) | Deactivating, Ortho-Para Director pressbooks.publibretexts.org | C-2, C-6 (ortho) |

| -NO₂ | C-4 | Strong -I, Strong -M (deactivating) | Deactivating, Meta Director pressbooks.pubyoutube.com | C-2, C-6 (meta) |

| Combined Effect | - | Reinforcing | Strongly Deactivated Ring | C-2, C-6 |

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the nitro group, which is readily reducible. The reduction of aromatic nitro compounds is a synthetically valuable transformation, as it provides access to anilines, which are important precursors for pharmaceuticals, agrochemicals, and dyes. innospk.comchemimpex.com

The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S).

The reduction of this compound yields 4-(difluoromethoxy)aniline (B1299965), a key intermediate in organic synthesis. innospk.com This transformation is highly selective for the nitro group, leaving the difluoromethoxy group and the aromatic ring intact under typical reduction conditions.

Electrochemical methods can also be employed for the reduction of nitrobenzenes. nih.gov Studies using redox mediators like phosphotungstic acid have shown high conversion and selectivity for the reduction of nitrobenzene (B124822) to aniline (B41778). nih.gov This approach offers a potentially greener alternative to traditional chemical reductants.

Oxidation of the this compound ring is generally difficult. The presence of the strongly deactivating nitro group makes the ring highly resistant to electrophilic attack, which is the mechanism for many common aromatic oxidation reactions. Harsh conditions would be required, likely leading to degradation of the molecule rather than selective oxidation.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Product from this compound |

| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature | 4-(Difluoromethoxy)aniline |

| Fe / HCl | Aqueous ethanol, reflux | 4-(Difluoromethoxy)aniline |

| SnCl₂ / HCl | Ethanol, reflux | 4-(Difluoromethoxy)aniline |

| Na₂S₂O₄ | Aqueous solution | 4-(Difluoromethoxy)aniline |

Electrochemical Reduction Studies of the Nitro Functionality

The electrochemical reduction of nitroaromatic compounds is a well-studied area, typically proceeding through a series of electron and proton transfer steps to yield nitroso, hydroxylamino, and ultimately, amino functionalities. nih.govnih.gov The precise mechanism and reduction potentials are highly dependent on the solvent, pH, and the nature of the substituents on the aromatic ring.

For this compound, specific electrochemical data is not extensively available in the public domain. However, based on the general mechanism for nitroarene reduction, a stepwise pathway can be proposed. acs.org The initial one-electron reduction would form a radical anion, which can then be protonated and further reduced. The electron-withdrawing nature of the nitro group, compounded by the inductive effect of the difluoromethoxy group, would influence the potential at which these reduction steps occur.

In a typical electrochemical experiment, such as cyclic voltammetry, one would expect to observe one or more reduction peaks corresponding to the sequential reduction of the nitro group. The half-wave potentials for these reductions provide quantitative insight into the ease of electron transfer to the molecule. For substituted nitrobenzenes, these potentials are often correlated with Hammett substituent constants to understand the electronic influence of the substituents. nih.gov

Table 1: Hypothetical Electrochemical Reduction Data for this compound in Aprotic Media

| Parameter | Value |

| First Reduction Potential (Epc1 vs. Ag/AgCl) | -0.95 V |

| Second Reduction Potential (Epc2 vs. Ag/AgCl) | -1.25 V |

| Electron Transfer Steps | 2 x 1e⁻ |

| Final Product | 4-(Difluoromethoxy)aniline |

Note: The data in this table is illustrative and intended to represent typical values for a substituted nitrobenzene. Specific experimental data for this compound is not available in the cited literature.

Oxidative Stability and Degradation Pathways Research

The oxidative degradation of nitroaromatic compounds is of significant environmental interest and can proceed through various pathways, often initiated by radical species such as hydroxyl radicals (•OH). researchgate.net The stability of the aromatic ring and the electron-withdrawing nature of the nitro group make these compounds generally resistant to oxidative degradation. nih.gov

For this compound, the difluoromethoxy group would likely influence the degradation pathway. The C-F bonds are strong, making the -OCHF₂ group itself relatively stable. Degradation would likely initiate at the nitro group or the aromatic ring. One possible pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.govresearchgate.net The position of the initial oxidative attack would be directed by the combined electronic effects of the nitro and difluoromethoxy groups.

Another potential degradation route involves the initial reduction of the nitro group, as partially reduced intermediates can be more susceptible to oxidation. The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, fluoride (B91410) ions, and nitrate (B79036) or ammonium (B1175870) ions, depending on the redox conditions.

Table 2: Potential Intermediates in the Oxidative Degradation of this compound

| Intermediate | Chemical Formula |

| 4-(Difluoromethoxy)phenol | C₇H₆F₂O₂ |

| 4-Nitrocatechol | C₆H₅NO₄ |

| Hydroquinone | C₆H₆O₂ |

Note: This table lists plausible intermediates based on known degradation pathways of similar compounds. Specific studies on this compound are not available in the cited literature.

Mechanistic Elucidation Through Isotopic Labeling and Computational Methods

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry provides powerful tools for investigating reaction mechanisms, including the characterization of transition states and the modeling of reaction coordinates. sciencedaily.com For reactions involving this compound, such as its reduction or nucleophilic aromatic substitution, density functional theory (DFT) calculations could be employed to map out the potential energy surface.

These computational models can also be used to study the influence of the difluoromethoxy substituent on the stability of intermediates and transition states, thereby providing a theoretical basis for its observed effects on reactivity.

Hammett and Taft Equation Applications in Reactivity Studies

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. wikipedia.orgwikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgresearchgate.netutexas.edulibretexts.org

The substituent constant, σ, is a measure of the electronic effect of the substituent. For the para-difluoromethoxy group (-OCHF₂), the Hammett constant (σp) has been determined to be 0.18. pitt.edu This positive value indicates that the -OCHF₂ group is electron-withdrawing at the para position, primarily through its strong inductive (-I) effect, which outweighs its potential resonance (+R) donation. The meta-substituent constant (σm) is 0.31, reflecting a stronger inductive effect at this position without the opposing resonance effect. pitt.edu

By applying these equations to reactions involving this compound, it is possible to predict its reactivity relative to other substituted nitrobenzenes and to gain a deeper understanding of the electronic and steric influences of the difluoromethoxy group on the reaction mechanism.

Table 3: Hammett and Taft Parameters for Relevant Substituents

| Substituent | Hammett σp | Hammett σm | Taft σ* | Taft Es |

| H | 0.00 | 0.00 | 0.49 | 1.24 |

| OCH₃ | -0.27 | 0.12 | - | -0.55 |

| OCHF₂ | 0.18 pitt.edu | 0.31 pitt.edu | N/A | N/A |

| OCF₃ | 0.35 | 0.40 | - | -1.16 |

| NO₂ | 0.78 | 0.71 | - | -2.52 |

Note: "N/A" indicates that the data is not available in the cited literature.

Advanced Spectroscopic and Structural Elucidation Research on 4 Difluoromethoxy Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Difluoromethoxy)nitrobenzene, both ¹⁹F and ¹³C NMR are particularly informative due to the presence of the difluoromethoxy group and the aromatic system.

Fluorine-19 NMR and Carbon-13 NMR Chemical Shift Analysis

Fluorine-19 NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound is characterized by the signal from the -OCF₂H group. The fluorine atoms in this group are sensitive to their electronic environment. The strong electron-withdrawing nature of the para-nitro group significantly influences the chemical shift of the difluoromethoxy group. In a related compound, difluoromethyl 4-methoxybenzoate, the ¹⁹F NMR signal for the -OCF₂H group appears as a doublet at approximately -91.27 ppm with a coupling constant (J) of 71.4 Hz, arising from the coupling with the geminal proton. For this compound, a similar downfield shift is anticipated due to the deshielding effect of the aromatic ring and the nitro group. The chemical shift provides a clear indication of the electronic environment of the fluorine nuclei.

Carbon-13 NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects. The carbon of the difluoromethoxy group (-OCF₂H) is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons exhibit shifts characteristic of a para-substituted benzene (B151609) ring with a strong electron-withdrawing group (NO₂) and an electron-donating group (OCHF₂). The ipso-carbon attached to the nitro group (C-4) is typically shifted downfield, while the carbon attached to the oxygen (C-1) also experiences a significant downfield shift. The ortho and meta carbons (C-2, C-6 and C-3, C-5) will have distinct chemical shifts reflecting the combined electronic effects of the substituents. A publicly available ¹³C NMR spectrum for this compound confirms the presence of the expected carbon signals. chemicalbook.com In nitrobenzene (B124822) itself, the order of chemical shifts for the aromatic carbons from most to least deshielded is typically ipso > para > meta > ortho. illinois.edu A similar trend, modified by the presence of the difluoromethoxy group, is expected for the title compound.

Interactive Data Table: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |

| C-1 (-O) | ~150-160 | s | ||

| C-2, C-6 | ~115-125 | d | ||

| C-3, C-5 | ~125-135 | d | ||

| C-4 (-NO₂) | ~145-155 | s | ||

| -OC F₂H | ~110-120 | t | ||

| -OCF ₂H | ~ -90 to -95 | d |

Note: The predicted values are based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

Conformational Analysis via NOESY and ROESY Experiments

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons in a molecule, which is crucial for conformational analysis. columbia.edunanalysis.com These experiments detect through-space dipolar couplings, with the intensity of the cross-peaks being inversely proportional to the sixth power of the distance between the nuclei.

For this compound, a key conformational question is the preferred orientation of the -OCF₂H group relative to the plane of the benzene ring. NOESY or ROESY experiments could elucidate this by probing the spatial relationship between the methoxy (B1213986) proton (-OCF₂H) and the ortho-protons (H-2, H-6) of the aromatic ring. A strong NOE or ROE correlation between these protons would indicate a conformation where the methoxy proton is in close proximity to the aromatic ring. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a small molecule like this compound, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules of intermediate size. columbia.edu The conformational preferences can also be influenced by the solvent, with different populations of conformers potentially being observed in polar versus non-polar media. researchgate.net

X-ray Crystallography Studies of this compound and Its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 1-ethoxy-4-nitrobenzene researchgate.net and other fluorinated nitroaromatics, researchgate.net allows for a reasoned prediction of its solid-state behavior. The crystal packing is expected to be governed by a combination of intermolecular forces. The nitro group is a strong hydrogen bond acceptor, and C-H···O interactions involving the aromatic protons and the oxygen atoms of the nitro group are likely to be a significant feature in the crystal packing. nih.gov

Conformational Preferences in the Solid State

The solid-state conformation of this compound, as would be revealed by X-ray crystallography, pertains to the dihedral angles between the plane of the benzene ring and the substituents. Of particular interest is the torsion angle of the C-O-C-H linkage of the difluoromethoxy group and the twist of the nitro group relative to the aromatic plane. In many substituted nitrobenzenes, the nitro group is often slightly twisted out of the plane of the aromatic ring due to steric and electronic effects. libretexts.org Similarly, the difluoromethoxy group will adopt a preferred conformation that minimizes steric hindrance with the ortho-protons of the benzene ring. The crystal structure of the analogous 1-ethoxy-4-nitrobenzene shows a near-planar arrangement of the nitro group with the benzene ring and a specific conformation of the ethoxy group. researchgate.net A similar arrangement would be expected for this compound, with the solid-state conformation representing a low-energy state within the crystalline environment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Probes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide insights into molecular structure and bonding.

The vibrational spectrum of this compound is dominated by bands corresponding to the vibrations of the nitro group, the aromatic ring, and the difluoromethoxy substituent.

Nitro Group Vibrations: The nitro group gives rise to two characteristic and intense stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. chemicalbook.com These bands are often strong in the IR spectrum.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact positions and intensities of these bands.

Difluoromethoxy Group Vibrations: The -OCF₂H group will have its own set of characteristic vibrations. The C-F stretching modes are expected to be strong in the IR spectrum and typically appear in the 1000-1200 cm⁻¹ region. The C-O stretching vibration will also be present in this region. The C-H stretching of the methoxy proton will be observed around 2900-3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a detailed assignment of the vibrational modes. scirp.orgnih.gov Such calculations can help to distinguish between overlapping bands and provide a more complete understanding of the vibrational dynamics of the molecule.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Methoxy C-H Stretch | 2900 - 3000 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | Medium |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Strong | Weak |

| C-O Stretch | 1000 - 1250 | Strong | Medium |

Characteristic Vibrational Modes of Difluoromethoxy and Nitro Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. For this compound, the characteristic vibrational modes of the difluoromethoxy (-OCF₂H) and nitro (-NO₂) groups are of primary interest for structural confirmation and analysis.

The vibrational spectrum of this compound is a composite of the modes from the benzene ring, the difluoromethoxy substituent, and the nitro substituent. The nitro group, being a strong electron-withdrawing group, and the difluoromethoxy group, also exhibiting an inductive effect, influence the vibrational frequencies of the benzene ring.

Key Vibrational Modes:

Nitro Group (NO₂): The nitro group is characterized by two prominent stretching vibrations: the asymmetric (νₐₛ) and symmetric (νₛ) stretches. In aromatic nitro compounds, these are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scirp.org The strong electron-withdrawing nature of the nitro group can also influence the position of the C-N stretching vibration, which is usually found around 850 cm⁻¹.

Difluoromethoxy Group (OCF₂H): The difluoromethoxy group exhibits several characteristic vibrations. The C-H stretching vibration of the difluoromethyl group is typically observed around 2950-3050 cm⁻¹. The C-F stretching vibrations are particularly intense in the IR spectrum and are expected to appear in the 1100-1000 cm⁻¹ region. The C-O stretching vibration of the ether linkage will also be present, typically in the 1250-1000 cm⁻¹ range, often coupled with other vibrations.

A representative table of the expected characteristic vibrational frequencies for this compound is provided below, based on data for similar aromatic nitro and fluorinated compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretch (νₛ) | 1340 - 1360 |

| Nitro (NO₂) | Scissoring (δ) | 840 - 860 |

| Difluoromethoxy (OCF₂H) | C-H Stretch (ν) | 2980 - 3020 |

| Difluoromethoxy (OCF₂H) | C-F Stretch (ν) | 1050 - 1150 |

| Difluoromethoxy (OCF₂H) | C-O Stretch (ν) | 1210 - 1240 |

| Aromatic Ring | C-H Stretch (ν) | 3050 - 3100 |

| Aromatic Ring | C=C Stretch (ν) | 1450 - 1600 |

| Aromatic Ring | C-H Out-of-Plane Bend (γ) | 750 - 900 |

This table presents expected vibrational frequencies based on known data for related functional groups and is for illustrative purposes.

In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions using in situ spectroscopy is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. rsc.orgnih.gov For reactions involving this compound, such as its reduction to 4-(difluoromethoxy)aniline (B1299965), in situ Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable. google.comgoogle.com

By inserting an attenuated total reflectance (ATR) probe or a transmission flow cell directly into the reaction vessel, the progress of the reaction can be continuously monitored. nih.govrsc.org In the case of the reduction of this compound, the characteristic vibrational bands of the nitro group would be monitored to observe their decrease in intensity over time. Simultaneously, the appearance and increase in intensity of the N-H stretching and bending vibrations of the newly formed amino group in 4-(difluoromethoxy)aniline would be tracked.

Monitoring the Reduction of this compound:

Disappearance of Nitro Bands: The strong asymmetric and symmetric stretching bands of the NO₂ group (around 1540 cm⁻¹ and 1350 cm⁻¹) would decrease as the reaction proceeds.

Appearance of Amino Bands: New bands corresponding to the N-H stretching vibrations of the primary amine (typically a doublet in the 3300-3500 cm⁻¹ region) and the N-H scissoring vibration (around 1600-1650 cm⁻¹) would emerge and grow in intensity.

This continuous data stream allows for the precise determination of reaction endpoints, the detection of any side reactions, and the development of a detailed kinetic profile for the transformation.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotope Ratio Studies

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. nih.gov For this compound (C₇H₅F₂NO₃), the theoretical exact mass can be calculated. sigmaaldrich.com An experimentally determined accurate mass that matches this theoretical value to within a few parts per million (ppm) provides a high degree of confidence in the compound's identity.

The ability of HRMS to distinguish between ions of very similar nominal mass is crucial for the unambiguous identification of this compound, especially in complex mixtures.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃ |

| Nominal Mass | 189 |

| Monoisotopic Mass | 189.0237 |

This table provides the calculated mass values for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound. cbrnetechindex.comnih.gov In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed, providing detailed information about the connectivity of the atoms within the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the nitro group, the difluoromethoxy group, and other small neutral molecules. The fragmentation pattern of nitrobenzene often shows losses of NO, NO₂, and CO, which can serve as a model for predicting the fragmentation of its derivatives. youtube.comnist.gov

A plausible fragmentation pathway for this compound is outlined below:

Loss of NO₂: The molecular ion (m/z 189) can lose a nitro radical (•NO₂) to form a difluoromethoxyphenyl cation at m/z 143.

Loss of NO: The molecular ion can undergo rearrangement and lose a nitric oxide molecule (NO) to give a fragment at m/z 159.

Loss of the Difluoromethoxy Group: Cleavage of the ether bond can lead to the loss of the •OCF₂H radical, resulting in a nitrophenyl cation at m/z 122.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of CO from the phenyl ring, leading to smaller, characteristic ions.

A representative table of expected major fragments in the MS/MS spectrum of this compound is provided below.

| m/z | Proposed Fragment | Neutral Loss |

| 189 | [M]⁺ | - |

| 159 | [M - NO]⁺ | NO |

| 143 | [M - NO₂]⁺ | NO₂ |

| 122 | [M - OCF₂H]⁺ | OCF₂H |

| 95 | [C₆H₄F]⁺ | CO from [M - NO₂]⁺ |

| 75 | [C₅H₄F]⁺ | C₂H₂ from [C₆H₄F]⁺ |

This table presents plausible fragmentation patterns based on the structure of this compound and known fragmentation of related compounds.

By combining the data from these advanced spectroscopic and spectrometric techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of 4 Difluoromethoxy Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 4-(Difluoromethoxy)nitrobenzene, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The difluoromethoxy group also possesses electron-withdrawing character, further influencing the orbital energies. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic reactions. youtube.comimperial.ac.uk Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's electrophilicity and nucleophilicity.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -9.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.83 | Indicates chemical stability and reactivity |

| Electronegativity (χ) | 5.67 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.92 | Resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | 4.10 | Propensity to accept electrons |

Note: The values presented are illustrative and based on typical DFT calculations for similar nitroaromatic compounds.

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.com It identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. deeporigin.comwalisongo.ac.id In an ESP map, red typically indicates electron-rich, negative potential regions, while blue signifies electron-poor, positive potential areas. deeporigin.com

For this compound, the ESP map would clearly show a high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. researchgate.netchegg.com Conversely, the aromatic ring, depleted of electron density by the nitro group, would exhibit a more positive potential, particularly at the carbons ortho and para to it, indicating susceptibility to nucleophilic attack. globalresearchonline.net Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom, corroborating the qualitative picture from the ESP map. globalresearchonline.net

| Atom | Partial Charge (e) |

|---|---|

| C (ipso to -NO₂) | +0.25 |

| N (-NO₂) | +0.60 |

| O (-NO₂) | -0.45 |

| C (ipso to -OCF₂H) | +0.30 |

| O (-OCF₂H) | -0.55 |

| C (-OCF₂H) | +0.40 |

| F (-OCF₂H) | -0.35 |

Note: The values presented are illustrative and based on typical NBO analysis for similar compounds.

Quantum Chemical Studies of Reaction Mechanisms Involving this compound

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net For this compound, these studies can map out the energy landscape for its synthesis or subsequent transformations. A key synthesis route involves the reaction of 4-nitrophenol (B140041) with a difluoromethylating agent, a process that can be modeled to understand its mechanism, such as a nucleophilic aromatic substitution (SNAr). sigmaaldrich.comgoogle.com

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. sydney.edu.au This value is essential for predicting the reaction rate, as described by the Arrhenius equation. libretexts.org For a reaction like the SNAr synthesis of this compound, computational chemists can model the approach of the nucleophile, the formation of the Meisenheimer complex intermediate, and the departure of the leaving group, calculating the energy barriers for each step.

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Formation of Meisenheimer Complex | 15.2 |

| Leaving Group Departure | 5.8 |

Note: The values are hypothetical for a representative SNAr reaction involving a nitroaromatic substrate.

Reactions are rarely performed in the gas phase; the solvent plays a crucial role in influencing reaction pathways and energetics. Computational models account for solvation in two primary ways: implicitly and explicitly. wikipedia.org Implicit (or continuum) models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgyoutube.com This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. youtube.com Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the solute and a few surrounding solvent molecules with high-level quantum mechanics, while the rest of the solvent is handled with a more computationally efficient molecular mechanics force field. wikipedia.org This approach is vital for reactions where specific solute-solvent interactions, such as hydrogen bonding, are critical. nih.gov Comparing gas-phase calculations with those including a solvent model demonstrates the profound impact of the solvent on stabilizing intermediates and transition states, thereby altering the activation energy. nih.gov

| Reaction Step | Ea (Gas Phase) (kcal/mol) | Ea (Implicit Solvent - DMSO) (kcal/mol) |

|---|---|---|

| Formation of Meisenheimer Complex | 25.5 | 14.8 |

Note: The values are illustrative, showing the typical stabilizing effect of a polar aprotic solvent on the charged intermediate of an SNAr reaction.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational flexibility and intermolecular interactions.

For this compound, MD simulations can be used to study the rotational dynamics of the difluoromethoxy and nitro groups. These simulations can reveal the energy barriers associated with rotation around the C-O and C-N bonds and identify the most stable conformations of the molecule. Furthermore, by simulating a collection of molecules, MD can model intermolecular interactions in the condensed phase. These simulations can predict how molecules pack in a crystal lattice or how they interact in solution, driven by forces such as van der Waals interactions and electrostatic interactions between the polar nitro and difluoromethoxy groups. nih.gov Studies on similar molecules like the nitrobenzene (B124822) dimer have shown that dispersion interactions can be significant in stabilizing specific molecular arrangements. nih.gov

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-C-O-C Dihedral Angle | Describes rotation of the difluoromethoxy group | Fluctuates around 0° and 180° |

| C-C-N-O Dihedral Angle | Describes rotation of the nitro group | Low rotational barrier, planar preferred |

| Intermolecular Interaction Energy | Average non-bonded energy between two molecules | -7.0 kcal/mol (dimer) |

Note: Values are illustrative and based on expected behavior and data from similar aromatic systems.

Conformational Landscape of the Difluoromethoxy Group

The conformational flexibility of this compound is primarily dictated by the rotation of the difluoromethoxy group (–OCF₂H) around the C(aryl)-O bond. This rotation determines the spatial orientation of the fluorine and hydrogen atoms relative to the nitrobenzene ring, which in turn influences the molecule's steric and electronic properties.

Computational studies on analogous molecules, such as difluoroacetamides and other difluoromethoxy-substituted aromatics, provide a framework for understanding the conformational preferences of the –OCF₂H group. nih.govnih.gov Theoretical calculations, often employing Density Functional Theory (DFT) methods, can map the potential energy surface as a function of the dihedral angle defined by the C(aryl)-C(aryl)-O-C(F₂H) atoms.

The conformational landscape is generally characterized by energy minima corresponding to specific staggered conformations and energy maxima representing eclipsed transition states. For the difluoromethoxy group, the most stable conformers are typically those where the C-H bond of the –CF₂H moiety is either syn or anti to the plane of the aromatic ring. The relative energies of these conformers and the rotational barriers between them are influenced by a combination of steric hindrance, electrostatic interactions (including dipole-dipole interactions between the C-F bonds and the nitro group), and potential intramolecular hydrogen bonding between the acidic proton of the difluoromethoxy group and an oxygen atom of the nitro group.

While specific rotational barriers for this compound have not been extensively reported in the literature, studies on similar fluorinated compounds suggest that these barriers are significant enough to potentially influence molecular recognition and binding processes. mdpi.com For instance, the rotational barrier in difluoroacetamide has been computationally and experimentally determined to be around 73 kJ mol⁻¹. nih.gov

Table 1: Predicted Conformational Data for the Difluoromethoxy Group

| Parameter | Predicted Value/Observation | Methodological Basis |

|---|---|---|

| Preferred Conformation | Syn or anti orientation of the C-H bond relative to the aromatic ring | DFT calculations on analogous structures |

| Rotational Barriers | Significant, potentially in the range of 50-80 kJ mol⁻¹ | Comparison with computationally studied difluoroacetamides and other fluorinated ethers nih.govmdpi.com |

This table presents predicted data based on computational studies of analogous compounds due to the absence of specific literature on this compound.

Interaction with Solvents and Potential Binding Sites

The interaction of this compound with solvents is a critical aspect that governs its solubility, reactivity, and transport properties. Computational modeling, particularly using methods that incorporate solvent effects like the Polarizable Continuum Model (PCM) or explicit solvent simulations, can elucidate the nature of these interactions. mdpi.comdntb.gov.ua

The nitro group, with its high polarity and capacity to act as a hydrogen bond acceptor, is a primary site for interaction with polar and protic solvents. mdpi.com Water or alcohol molecules can form hydrogen bonds with the oxygen atoms of the nitro group.

The difluoromethoxy group introduces more complex interactions. The fluorine atoms can participate in weaker hydrogen bonds (C-H···F) or halogen bonds, while the acidic proton of the –CF₂H group has been shown to act as a hydrogen bond donor. acs.org The lipophilicity of the difluoromethoxy group also contributes to its interaction with nonpolar solvents through van der Waals forces.

Computational studies can map the molecular electrostatic potential (MEP) to identify regions of positive and negative potential on the molecular surface, which correspond to potential electrophilic and nucleophilic attack sites, respectively, as well as sites for non-covalent interactions. For this compound, the region around the nitro group's oxygen atoms would exhibit a strong negative potential, while the hydrogen of the difluoromethoxy group and the aromatic protons would show positive potential.

Understanding these solvent interactions is also key to predicting how the molecule might interact with biological macromolecules, such as enzymes or receptors, where specific hydrogen bonding and hydrophobic interactions at the binding site are crucial for activity. dntb.gov.ua

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSRR models can be developed to predict reaction rates, equilibrium constants, and selectivity in various chemical transformations. These models are invaluable for understanding reaction mechanisms and for the rational design of new compounds with desired reactivity profiles.

Electronic and Steric Parameter Derivation from Molecular Descriptors

The foundation of any QSRR model is the quantification of molecular structure through descriptors that represent the electronic and steric properties of the substituents. nih.govmdpi.com

Electronic Parameters: The electronic influence of substituents on the reactivity of the nitrobenzene ring is often described by Hammett constants (σ). wikipedia.orgresearchgate.net The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org For the difluoromethoxy group, the σ_meta and σ_para values would quantify its electron-withdrawing or -donating ability through inductive and resonance effects. While a comprehensive database of Hammett constants for a wide range of substituents exists, specific values for the difluoromethoxy group can also be derived computationally. science.govpitt.edu

Other electronic descriptors that can be calculated using quantum chemical methods include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Mulliken and Natural Bond Orbital (NBO) charges: These provide information about the charge distribution within the molecule.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP can identify regions of electrophilicity and nucleophilicity.

Steric Parameters: The steric hindrance imposed by substituents can significantly affect reaction rates and selectivity. Steric effects are often quantified using parameters such as:

Taft's steric parameter (Es): Derived from the rates of hydrolysis of substituted esters.

Verloop's sterimol parameters (L, B1, B5): These are computationally derived parameters that describe the length and widths of a substituent. nih.gov

Molar refractivity (MR): Related to the volume of the substituent and its polarizability.

Table 2: Common Descriptors Used in QSRR Studies of Nitroaromatic Compounds

| Descriptor Type | Specific Descriptors | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ_p, σ_m) | Inductive and resonance effects of substituents wikipedia.orgresearchgate.net |

| HOMO/LUMO energies | Electron-donating/accepting ability | |

| Atomic charges (Mulliken, NBO) | Charge distribution | |

| Dipole moment | Molecular polarity | |

| Steric | Taft's E_s parameter | Bulk of the substituent |

| Verloop's sterimol parameters (L, B1, B5) | Dimensions of the substituent nih.gov | |

| Molar Refractivity (MR) | Volume and polarizability of the substituent |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity |

Prediction of Reaction Rates and Selectivity

Once a set of relevant descriptors has been calculated for a series of this compound derivatives, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms can be used to build a QSRR model. mdpi.com

For example, a QSRR equation for predicting the rate constant (log k) of a nucleophilic aromatic substitution reaction on a series of substituted 4-(difluoromethoxy)nitrobenzenes might take the form:

log k = c₀ + c₁σ_p + c₂E_s + c₃logP

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the standard error of the estimate.

Such models can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with optimized properties. For instance, by understanding the influence of different substituents on the electronic and steric environment of the reaction center, one can rationally design catalysts or modify reaction conditions to enhance reaction rates and control regioselectivity or stereoselectivity. QSRR studies on nitroaromatic compounds have been successfully applied to predict various properties, including their toxicity and environmental fate, highlighting the broad applicability of this computational approach. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Material Science Research

4-(Difluoromethoxy)nitrobenzene as a Key Building Block in Complex Molecule Synthesis

The transformation of the nitro group in this compound to an amino group yields 4-(difluoromethoxy)aniline (B1299965), a versatile intermediate for constructing complex molecular architectures. innospk.com This aniline (B41778) derivative serves as a linchpin in the assembly of advanced heterocyclic compounds and holds potential for use in efficient multi-component reactions.

Precursor for Advanced Heterocyclic Compounds

The amino group of 4-(difluoromethoxy)aniline provides a reactive handle for the construction of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and material science. Research has demonstrated its utility in the synthesis of substituted pyrazinones. For instance, (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one, a potent corticotropin-releasing factor-1 receptor antagonist, was synthesized efficiently on a large scale. A key step in this synthesis involved a palladium-catalyzed coupling of 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) with a suitable pyrazinone precursor. agropages.com

While direct research is limited, the general reactivity of anilines suggests the potential of 4-(difluoromethoxy)aniline as a precursor for a wide array of other heterocyclic compounds. Established synthetic routes for heterocycles like quinolines and pyrimidines often utilize aniline or its derivatives as starting materials. chemimpex.comgoogle.comgoogle.comnih.govsigmaaldrich.comsigmaaldrich.comnih.gov For example, the Doebner reaction is a well-known method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. chemimpex.com Similarly, various synthetic strategies for pyrimidines involve the condensation of an aniline derivative with other reagents. innospk.comtcichemicals.comfrac.info The presence of the difluoromethoxy group in the aniline precursor could impart unique properties to the final heterocyclic products.

Research on its Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Anilines are common components in many named MCRs, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery. morressier.com

Although specific studies detailing the use of 4-(difluoromethoxy)aniline in MCRs are not widely reported, its structural similarity to other anilines successfully employed in these reactions suggests its potential as a valuable building block. The nucleophilic nature of the amino group allows it to participate in the key imine-formation steps that initiate many MCRs. The difluoromethoxy substituent would be carried through the reaction sequence, providing a straightforward method to introduce this fluorinated moiety into complex, drug-like molecules. This approach could be particularly useful for the rapid synthesis of libraries of novel compounds for biological screening.

Role of this compound in the Development of Functional Materials

The incorporation of fluorinated groups, such as the difluoromethoxy moiety, into organic molecules can significantly influence their physical and electronic properties. This has led to research into the use of this compound and its derivatives in the development of advanced functional materials, including liquid crystals and polymers.

Research on Liquid Crystalline Systems Incorporating Difluoromethoxy-Substituted Aromatics

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. sigmaaldrich.com The introduction of fluorine atoms or fluorinated groups into LC molecules is a common strategy to tune their mesomorphic and electro-optical properties, such as dielectric anisotropy and viscosity. google.comgoogle.com

Research has focused on the synthesis and characterization of liquid crystals containing the difluoromethoxy-substituted phenyl ring. For example, a series of luminescent liquid crystals incorporating a difluoromethoxy bridge has been synthesized, demonstrating the potential for creating novel photoresponsive materials. innospk.com In another study, new difluoromethyleneoxy-bridged liquid crystals with a 2,2-difluorovinyloxy terminal group were prepared and shown to possess favorable properties for applications in low power consumption and rapid response display devices. agropages.com The difluoromethoxy group often contributes to a desirable combination of high polarity and low viscosity in the final LC materials. google.comfrac.info

| Liquid Crystal Type | Key Features | Potential Application | Reference |

| Difluoromethoxyl bridged 2-cyano-pyrrole based LLCs | Excitation-dependent multicolour luminescence | White light emitting single-molecule devices | innospk.com |

| Difluoromethyleneoxy-bridged LCs with 2,2-difluorovinyloxy terminal group | Wide nematic phase range, high dielectric anisotropy, low rotational viscosity | Low power consumption, rapid response displays | agropages.com |

| Schiff base liquid crystals with difluoro substituents | Enhanced mesomorphic thermal stabilities | Advanced display technologies | google.com |

Polymer Chemistry Research Utilizing Nitroaromatic Monomers

Nitroaromatic compounds can be utilized in polymer chemistry, either by polymerization of the aromatic ring or by transformation of the nitro group into other functional groups suitable for polymerization. While specific research on the direct polymerization of this compound is not prominent, the broader field of nitroaromatic monomer polymerization provides context for its potential. For instance, wholly ordered polymers have been synthesized through the polycondensation of symmetrical monomers derived from nitroaromatic compounds. chemimpex.com

A more common approach involves the reduction of the nitro group to an amine, which can then be used as a monomer in the synthesis of various polymers, such as polyamides and polyimides. Furthermore, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes stable nitroxide radicals to produce polymers with well-defined architectures. sigmaaldrich.commorressier.comgoogle.com While not directly involving the nitroaromatic compound as a monomer, the chemistry of nitro- and amino-functionalized aromatics is central to the synthesis of the nitroxide mediators and functional initiators used in NMP. The presence of the difluoromethoxy group could be leveraged to create polymers with tailored properties, such as enhanced thermal stability or specific solubility characteristics. researchgate.net

Research on this compound as a Precursor for Agrochemical and Pharmaceutical Intermediates

The introduction of the difluoromethoxy group into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. innospk.commdpi.com Consequently, this compound and its primary derivative, 4-(difluoromethoxy)aniline, are important intermediates in the synthesis of a range of pharmaceuticals and agrochemicals. innospk.comchemimpex.comgoogle.comgoogle.com

The fungicide Diflumetorim is a notable example of an agrochemical derived from a difluoromethoxy-containing aniline. agropages.com Diflumetorim, a pyrimidine (B1678525) fungicide, is effective against various plant pathogens. agropages.com Its synthesis involves the use of an aniline derivative that incorporates the 4-(difluoromethoxy)phenyl moiety.

In the pharmaceutical arena, the recently approved drug Asciminib (Scemblix®), used for the treatment of chronic myeloid leukemia, highlights the importance of this structural motif. nih.gov The synthesis of Asciminib involves the condensation of 4-(chlorodifluoromethoxy)aniline (B47862) with a substituted nicotinic acid derivative. nih.govgoogle.comgoogle.com This underscores the role of this compound as a starting point for generating key intermediates for complex, life-saving drugs.

| Compound Name | Compound Type | Application | Precursor |

| Diflumetorim | Fungicide | Crop protection against fungal diseases like white rust. agropages.com | 4-(Difluoromethoxy)aniline derivative |

| Asciminib | Pharmaceutical | Treatment of chronic myeloid leukemia. nih.gov | 4-(Chlorodifluoromethoxy)aniline |

The continued exploration of derivatives of this compound is expected to lead to the discovery of new and improved agrochemicals and pharmaceuticals. morressier.com

Synthetic Pathways to Active Pharmaceutical Ingredients (APIs) and Agrochemicals

This compound serves as a crucial starting material in the multi-step synthesis of various bioactive compounds. The difluoromethoxy moiety is of particular interest in drug discovery as it can enhance a molecule's metabolic stability and bioavailability. innospk.com A primary transformation of this compound is its reduction to 4-(difluoromethoxy)aniline, a key precursor for numerous APIs and agrochemicals. innospk.com

One notable example of an API derived from this pathway is BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The synthesis of this complex molecule involves the initial reduction of this compound to 4-(difluoromethoxy)aniline. This aniline derivative then undergoes further reactions, including a one-step direct bis-ortho-chlorination and a palladium-catalyzed coupling, to ultimately yield the final API. acs.org

In the agrochemical sector, this compound is a precursor for the synthesis of effective and environmentally safer pesticides and herbicides. chemimpex.cominnospk.com For instance, it is implicated in the synthetic route towards 2-imino-1,3-dithiocyclobutane derivatives, which have been patented for their application as sterilants. google.comgoogle.com The synthesis involves the reaction of a p-nitrophenol derivative (p-NP) to form an intermediate that can be further processed into the active agrochemical. google.comgoogle.com

The general synthetic approach involves the reduction of the nitro group to an amine, which can then be further functionalized. This strategy highlights the importance of this compound as a foundational scaffold in the synthesis of a diverse range of biologically active molecules.

Evaluation of Synthetic Routes for Scalability and Efficiency in Research Settings

The viability of a synthetic route for industrial application hinges on its scalability and efficiency. Researchers have invested significant effort in optimizing the synthesis of this compound and its subsequent transformations to ensure high yields and purity, while also considering environmental and economic factors.

A common method for synthesizing this compound involves the reaction of p-nitrophenol with a difluorometylating agent. Patents reveal various approaches to enhance the efficiency of this process. For example, a water-phase synthesis method has been developed that avoids the use of organic solvents, thereby reducing energy consumption and environmental pollution. google.comgoogle.com This method utilizes a phase-transfer catalyst to facilitate the reaction between nitrophenol and difluorochloromethane in an alkaline aqueous solution. google.comgoogle.com The table below summarizes different conditions and their corresponding yields for the synthesis of this compound, illustrating the ongoing research into process optimization.

| Reactants | Solvent/Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol, Difluorochloromethane | 1,4-Dioxane, Aqueous NaOH | 85 | 2-3 | 84.6 | google.comgoogle.com |